molecular formula C16H28N2O4 B7796385 Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

Cat. No.: B7796385
M. Wt: 312.40 g/mol
InChI Key: VSZGPKBBMSAYNT-UHFFFAOYSA-N
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Description

Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate is a complex organic compound with the molecular formula C16H28N2O4. This compound is notable for its unique structure, which includes an acetamido group, an amino group, and a pentan-3-yloxy substituent on a cyclohexene ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexene ring, which is functionalized with the necessary substituents through a series of reactions. The acetamido group is introduced via acetylation, while the amino group is added through amination reactions. The pentan-3-yloxy group is attached using etherification reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and process optimization techniques helps in identifying the most efficient and cost-effective methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound. Substitution reactions result in the replacement of one substituent with another, potentially altering the compound’s properties significantly.

Scientific Research Applications

Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism by which ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include:

    Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexane-1-carboxylate: Differing by the saturation of the cyclohexene ring.

    Ethyl 4-acetamido-5-amino-3-pentan-3-yloxybenzene-1-carboxylate: Differing by the aromatic nature of the ring.

    Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclopentene-1-carboxylate: Differing by the size of the ring.

These comparisons help in understanding the structural and functional diversity of related compounds and the specific properties that make this compound unique.

Properties

IUPAC Name

ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGPKBBMSAYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861485
Record name Ethyl 4-acetamido-5-amino-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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